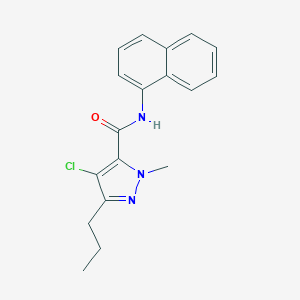
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPC belongs to the class of pyrazole carboxamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various disease processes. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose metabolism. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in vivo. However, one limitation of using this compound is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Finally, there is also interest in investigating the potential use of this compound as a therapeutic agent for other diseases such as diabetes and inflammatory bowel disease.
Métodos De Síntesis
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide can be synthesized through a multi-step process that involves the reaction of 1-naphthylamine with propyl bromide to obtain N-propyl-1-naphthylamine. This intermediate is then reacted with chloroacetyl chloride to obtain 4-chloro-N-propyl-1-naphthylamine-3-acetamide. Finally, this compound is reacted with methyl hydrazinecarboxylate to obtain this compound.
Aplicaciones Científicas De Investigación
4-chloro-1-methyl-N-(1-naphthyl)-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C18H18ClN3O |
|---|---|
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-N-naphthalen-1-yl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O/c1-3-7-15-16(19)17(22(2)21-15)18(23)20-14-11-6-9-12-8-4-5-10-13(12)14/h4-6,8-11H,3,7H2,1-2H3,(H,20,23) |
Clave InChI |
MGWYMWNIFOQFNG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
SMILES canónico |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287526.png)
![3-Methyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287527.png)
![6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287528.png)
![6-(2-Methoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287529.png)
![6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)









